molecular formula C19H21ClN4O B11306192 2-(3-chlorophenyl)-3,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

2-(3-chlorophenyl)-3,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11306192
M. Wt: 356.8 g/mol
InChI Key: UGVOACLPAUDCIB-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-3,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. . The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, substituted with a 3-chlorophenyl group, two methyl groups, and a tetrahydrofuran-2-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-3,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-3,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-3,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound inhibits CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells . This inhibition is achieved through binding to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-chlorophenyl)-3,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the tetrahydrofuran-2-ylmethyl group enhances its solubility and bioavailability, making it a promising candidate for drug development.

Properties

Molecular Formula

C19H21ClN4O

Molecular Weight

356.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-3,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C19H21ClN4O/c1-12-9-17(21-11-16-7-4-8-25-16)24-19(22-12)13(2)18(23-24)14-5-3-6-15(20)10-14/h3,5-6,9-10,16,21H,4,7-8,11H2,1-2H3

InChI Key

UGVOACLPAUDCIB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCC3CCCO3)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

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